molecular formula C30H52O3 B1153221 シクロアルタン-3,24,25-トリオール CAS No. 57586-98-8

シクロアルタン-3,24,25-トリオール

カタログ番号: B1153221
CAS番号: 57586-98-8
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloartane-3,24,25-triol is a natural triterpenoid found in the barks of Aphanamixis polystachya . It has potential anti-cancer activity and can inhibit MRCKα kinase . It has shown potential for development as an anti-cancer agent against prostate cancer . It can also reduce the viability of PC-3 and DU145 cell lines with IC50 values of 2.226±0.28 μM and 1.67±0.18 μM respectively .


Synthesis Analysis

The synthesis of Cycloartane-3,24,25-triol has been linked to medicinal plants. In one study, it was extracted from Tillandsia recurvata . In another instance, it was isolated from its source plant, Chrysanthemum morifolium .


Chemical Reactions Analysis

Cycloartane-3,24,25-triol has demonstrated strong selectivity towards the MRCKα kinase with a Kd50 of 0.26 μM from a total of 451 kinases investigated .


Physical and Chemical Properties Analysis

Cycloartane-3,24,25-triol has a molecular formula of C30H52O3 and a molecular weight of 460.74 .

科学的研究の応用

抗癌活性

シクロアルタン-3,24,25-トリオールは、潜在的な抗癌剤として特定されています。 前立腺癌細胞の増殖を阻害する有望な結果を示しています {svg_1} {svg_2}. DU145およびPC-3前立腺癌細胞株に対して試験され、それぞれ1.56±0.18μMおよび2.04±0.28μMのIC50値を示しました {svg_3} {svg_4}.

キナーゼ阻害

この化合物は、0.26μMのKdでMRCKα(ミオトニックジストロフィーキナーゼ関連Cdc42結合キナーゼ)を阻害することが判明しました {svg_5}. MRCKキナーゼは、腫瘍細胞の運動性と浸潤を調節する細胞骨格の制御を通じて、腫瘍の進行と転移に寄与することが知られています {svg_6}.

腫瘍細胞浸潤と遊走の阻害

前立腺癌では、MRCKαキナーゼは、前立腺癌で過剰発現しており、腫瘍細胞の浸潤と遊走に寄与し、他の臓器への転移につながることが知られている、Limキナーゼ1(LIMK 1)などの他のキナーゼを活性化することにより、間接的に腫瘍の進行に寄与します {svg_7}.

化学予防特性

シクロアルタン-3,24,25-トリオールは、有望な化学予防特性を持つことが示されています {svg_8}. これは、癌の発症を予防、遅延、または逆転するために使用できる可能性があることを意味します。

創薬の可能性

抗癌活性とキナーゼ阻害活性から、シクロアルタン-3,24,25-トリオールは、前立腺癌に対する生体内有効性を判断するためのさらなる研究の良好な候補と考えられています {svg_9} {svg_10}. これにより、創薬開発の有望な化合物になります。

新しいリード化合物の源

薬用植物は、抗癌剤の新しいリード化合物の発見の主要な源となっています。 クリサンセマム・モリフォリウム植物から抽出されたシクロアルタン-3,24,25-トリオールは、癌との闘いにおける新しいリード化合物の源となり得ます {svg_11}.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

生化学分析

Biochemical Properties

Cycloartane-3,24,25-triol plays a crucial role in biochemical reactions, particularly in inhibiting specific kinases. It has been shown to inhibit MRCKα kinase, which is involved in regulating the actin cytoskeleton and cellular motility . The compound interacts with the ATP-binding site of MRCKα kinase, demonstrating strong selectivity with a dissociation constant (Kd) of 0.26 μM . This interaction is significant as it helps restore the tight regulation of normal cellular growth, which is often lost in cancer cells.

Cellular Effects

Cycloartane-3,24,25-triol has been observed to exert various effects on different cell types and cellular processes. In prostate cancer cell lines (PC-3 and DU145), the compound reduces cell viability with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively . It influences cell function by inhibiting MRCKα kinase, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MRCKα kinase leads to reduced tumor cell motility and invasion, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of Cycloartane-3,24,25-triol involves its binding to the ATP-binding site of MRCKα kinase, leading to the inhibition of the kinase’s activity . This inhibition disrupts the phosphorylation of myosin II regulatory light chains, which are crucial for actin-myosin contraction and cellular motility . By inhibiting MRCKα kinase, Cycloartane-3,24,25-triol effectively reduces tumor cell motility and invasion, contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cycloartane-3,24,25-triol have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability in vitro, maintaining its inhibitory effects on MRCKα kinase and reducing cell viability over extended periods

Dosage Effects in Animal Models

The effects of Cycloartane-3,24,25-triol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-cancer activity, with higher doses leading to more significant reductions in tumor cell viability . It is essential to determine the threshold and toxic doses to ensure its safe application in therapeutic settings. High doses may lead to adverse effects, and careful dosage optimization is necessary for its development as a therapeutic agent.

Metabolic Pathways

Cycloartane-3,24,25-triol is involved in various metabolic pathways, particularly those related to its anti-cancer and anti-tubercular activities. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, Cycloartane-3,24,25-triol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are crucial for its therapeutic efficacy. Understanding the transport and distribution mechanisms of Cycloartane-3,24,25-triol can aid in optimizing its delivery and targeting in therapeutic applications.

Subcellular Localization

Cycloartane-3,24,25-triol exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with MRCKα kinase and other biomolecules, influencing its overall therapeutic effects.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Cycloartane-3,24,25-triol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Squalene", "OsO4", "NaIO4", "NaBH4", "NaOH", "H2SO4", "KMnO4", "AlCl3", "Acetic anhydride", "Methanol" ], "Reaction": [ "Squalene undergoes oxidative cleavage with OsO4 to yield a mixture of aldehydes and ketones.", "The mixture is treated with NaIO4 to form a cyclic hemiacetal intermediate.", "Reduction of the hemiacetal with NaBH4 yields a diol intermediate.", "The diol is then subjected to acidic hydrolysis with H2SO4 to form a ketone intermediate.", "Treatment of the ketone with KMnO4 and NaOH results in oxidative cleavage to yield a carboxylic acid intermediate.", "The carboxylic acid is then treated with AlCl3 to form a cyclic intermediate.", "The cyclic intermediate is then subjected to acetylation with acetic anhydride to yield the final product, Cycloartane-3,24,25-triol.", "The final product is purified by recrystallization from methanol." ] }

CAS番号

57586-98-8

分子式

C30H52O3

外観

Powder

製品の起源

United States
Customer
Q & A

Q1: What makes Cycloartane-3,24,25-triol a potential anti-cancer agent?

A1: Research suggests that Cycloartane-3,24,25-triol demonstrates anti-proliferative activity against specific cancer cell lines. This activity stems from its ability to inhibit MRCKα (Myotonic Dystrophy Kinase-Related Cdc42–Binding Kinase) kinase. [, , ] MRCK kinases are implicated in tumor progression and metastasis due to their role in regulating the cytoskeleton, which impacts tumor cell motility and invasion. [] By inhibiting MRCKα, Cycloartane-3,24,25-triol potentially disrupts these processes and hinders tumor development.

Q2: What is the mechanism of action of Cycloartane-3,24,25-triol in inhibiting MRCKα kinase?

A2: While the specific mechanism of inhibition is not fully elucidated in the provided research, Cycloartane-3,24,25-triol has been shown to bind to MRCKα with a Kd of 0.26μM. [] This binding likely interferes with the kinase's ability to phosphorylate downstream targets, ultimately impacting tumor cell behavior.

Q3: Which cancer cell lines have shown sensitivity to Cycloartane-3,24,25-triol in vitro?

A3: Studies have demonstrated that Cycloartane-3,24,25-triol exhibits anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines. [] Additional research suggests activity against other prostate and breast cancer cell lines, but specific names are not provided. [, ]

Q4: How does the structure of Cycloartane-3,24,25-triol compare to other cycloartanes, and how does this relate to their activity?

A4: Research exploring the structure-activity relationship of various cycloartanes, including Cycloartane-3,24,25-triol, reveals that slight modifications in their structures significantly impact their MRCK kinase inhibitory activity. [, ] For instance, Cycloart-23-ene-3,25-diol, differing from Cycloartane-3,24,25-triol by one hydroxyl group, exhibits different inhibitory potency against MRCKα and MRCKβ kinases. [] This highlights the importance of specific structural features in influencing the interaction with target kinases and their subsequent anti-cancer activity.

Q5: What are the future research directions for Cycloartane-3,24,25-triol as an anti-cancer agent?

A5: While the initial in vitro studies are promising, further research is needed to determine the in vivo efficacy and safety profile of Cycloartane-3,24,25-triol. [, ] This includes investigating its pharmacokinetics, pharmacodynamics, potential toxicity, and efficacy in animal models of cancer. Additionally, exploring its effectiveness in combination therapies and understanding potential resistance mechanisms would be crucial for its development as a viable anti-cancer therapeutic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。